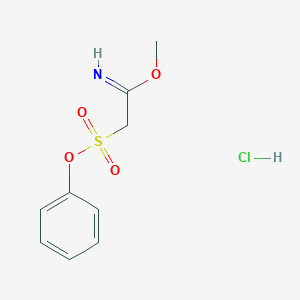

Methyl 2-phenoxysulfonylethanimidate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-phenoxysulfonylethanimidate;hydrochloride is a chemical compound with a unique structure that combines a phenoxy group, a sulfonyl group, and an ethanimidate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-phenoxysulfonylethanimidate;hydrochloride typically involves the reaction of phenoxyacetic acid with sulfonyl chloride to form the corresponding sulfonyl ester. This ester is then reacted with methylamine to produce the ethanimidate derivative. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-phenoxysulfonylethanimidate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Research

Methyl 2-phenoxysulfonylethanimidate;hydrochloride has been investigated for its potential use in enhancing the efficacy of chemotherapy agents. In vitro studies have shown that compounds similar to methyl 2-phenoxysulfonylethanimidate can potentiate the effects of chemotherapeutic drugs by inhibiting drug resistance mechanisms in cancer cells. For instance, studies indicate that such compounds can enhance the cytotoxic effects of drugs like daunorubicin on multidrug-resistant tumor cells, suggesting a role in overcoming therapeutic resistance .

1.2 Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression and metastasis. Research indicates that sulfonamide derivatives can act as effective inhibitors of carbonic anhydrases, which play a crucial role in tumor growth and metastasis. The application of this compound in this context could lead to the development of novel therapeutic agents targeting these enzymes .

Industrial Applications

2.1 Synthesis of Other Chemicals

this compound serves as an intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its sulfonyl group is particularly valuable in creating more complex molecules through nucleophilic substitution reactions. This makes it a key player in the production of sulfonamide antibiotics and other biologically active molecules .

2.2 Polymer Chemistry

In polymer science, this compound has been explored for its potential use in modifying polymer properties. The incorporation of sulfonyl groups into polymer matrices can enhance their thermal stability and mechanical properties, making them suitable for high-performance applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Methyl 2-phenoxysulfonylethanimidate;hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Phenoxyacetic acid derivatives: These compounds share the phenoxy group and have similar chemical properties.

Sulfonyl chlorides: These compounds are used in similar synthetic routes and have comparable reactivity.

Ethanimidate derivatives: These compounds have similar structural features and are used in related applications

Uniqueness

Methyl 2-phenoxysulfonylethanimidate;hydrochloride is unique due to its combination of functional groups, which imparts specific chemical and biological properties.

Biological Activity

Methyl 2-phenoxysulfonylethanimidate;hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and implications in therapeutic applications, supported by data tables and relevant research findings.

Synthesis

The synthesis of Methyl 2-phenoxysulfonylethanimidate involves the reaction of phenol derivatives with sulfonyl chlorides, followed by the introduction of the ethanimidate moiety. This process typically yields a hydrochloride salt to enhance solubility and stability.

Cytotoxicity

The cytotoxic potential of Methyl 2-phenoxysulfonylethanimidate was evaluated against several cancer cell lines using the MTT assay. The results indicate significant cytotoxic effects, particularly against human breast cancer (MDA-MB-231) and lung cancer (A549) cell lines.

Table 1: IC50 Values of Methyl 2-phenoxysulfonylethanimidate against Various Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 0.05 |

| A549 (Lung) | 0.07 |

| U87MG (Glioblastoma) | 0.17 |

| HT-29 (Colon) | 0.10 |

| HL-60 (Leukemia) | 0.12 |

These values suggest that Methyl 2-phenoxysulfonylethanimidate exhibits a potent antiproliferative effect across multiple cancer types, making it a candidate for further development as an anticancer agent .

The mechanism by which Methyl 2-phenoxysulfonylethanimidate exerts its cytotoxic effects appears to involve apoptosis induction in cancer cells. Flow cytometry analysis revealed that treatment with this compound leads to increased rates of apoptosis, particularly at higher concentrations.

Case Study: Apoptosis Induction

In a study involving MDA-MB-231 cells treated with Methyl 2-phenoxysulfonylethanimidate, the percentage of apoptotic cells increased significantly compared to control groups. At a concentration of 1 µM, approximately 30% of cells underwent apoptosis, highlighting the compound's potential as a pro-apoptotic agent .

Other Biological Activities

Beyond its cytotoxic effects, Methyl 2-phenoxysulfonylethanimidate may possess additional biological activities such as anti-inflammatory and antimicrobial properties. Compounds with similar sulfonamide structures have been reported to exhibit these activities, suggesting that this compound may also share these beneficial effects.

Table 2: Comparative Biological Activities of Sulfonamide Derivatives

Properties

CAS No. |

646053-34-1 |

|---|---|

Molecular Formula |

C9H12ClNO4S |

Molecular Weight |

265.71 g/mol |

IUPAC Name |

methyl 2-phenoxysulfonylethanimidate;hydrochloride |

InChI |

InChI=1S/C9H11NO4S.ClH/c1-13-9(10)7-15(11,12)14-8-5-3-2-4-6-8;/h2-6,10H,7H2,1H3;1H |

InChI Key |

KHZADAWTVHOGQI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=N)CS(=O)(=O)OC1=CC=CC=C1.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.